1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazine - 1396843-09-6

1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazine

Catalog Number: EVT-2916094
CAS Number: 1396843-09-6
Molecular Formula: C16H21FN4O3S
Molecular Weight: 368.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The provided papers frequently describe compounds containing imidazole, piperazine, and sulfonyl groups as being part of larger molecular structures with potential applications in treating various diseases. These compounds often act as enzyme inhibitors or receptor antagonists. For example, some compounds are studied as potential anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth [], while others demonstrate potential in treating neurological disorders by acting as antagonists for specific receptors in the brain [, ].

Synthesis Analysis
  • Nucleophilic substitution: This method is commonly employed to introduce specific substituents onto the imidazole, piperazine, or sulfonyl groups. [, , , , , , , ]
  • Coupling reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, are used to connect aromatic rings or introduce other functional groups. [, , ]
  • Cycloaddition reactions: [3+2] Cycloaddition reactions, like the one described using a Ramachary organocatalyst, can be used to construct the triazole ring system, which can be present in these types of compounds. []
Molecular Structure Analysis
  • X-ray crystallography: This technique provides detailed information about the three-dimensional arrangement of atoms within the molecule, including bond lengths, bond angles, and intermolecular interactions. []
  • Nuclear Magnetic Resonance (NMR) spectroscopy: NMR spectroscopy provides information about the connectivity of atoms within a molecule and can be used to confirm the structure and purity of synthesized compounds. []
  • Computational modeling: Molecular docking studies, such as those using AutoDock, are used to predict the binding modes and affinities of these compounds to their target proteins. [, ]
Mechanism of Action
  • Enzyme inhibition: Compounds acting as enzyme inhibitors typically bind to the active site of the enzyme, preventing its catalytic activity. This inhibition can be competitive, non-competitive, or uncompetitive, depending on the binding site and mechanism. [, , , , ]
  • Receptor antagonism: Compounds acting as receptor antagonists bind to specific receptors on the cell surface, blocking the binding of endogenous ligands and preventing signal transduction. [, , ]
Physical and Chemical Properties Analysis
  • Solubility: Adequate solubility in both water and organic solvents is crucial for formulation and absorption of these compounds. []
  • Lipophilicity: Lipophilicity, often expressed as logD, influences the compound's ability to cross cell membranes, including the blood-brain barrier. [, ]
  • Stability: Chemical stability under various conditions, such as pH, temperature, and light exposure, is essential for the shelf life of formulated drugs. []
  • Development of novel anticancer agents: These compounds are being explored for their ability to inhibit specific enzymes involved in tumor growth, such as EGFR and KSP, offering potential new treatment options for various cancers. [, , , ]
  • Treatment of neurological disorders: The papers highlight the potential of these compounds as antagonists for specific serotonin receptors, like the 5-HT7 receptor, suggesting potential applications in treating mood disorders and other neurological conditions. [, , ]
  • Development of selective COX-2 inhibitors: Some compounds with similar structural motifs have demonstrated potent and selective inhibition of COX-2, making them promising candidates for developing new anti-inflammatory drugs with reduced gastrointestinal side effects. []
  • Radiolabeling for PET imaging: By incorporating positron-emitting isotopes like fluorine-18 or carbon-11, these compounds can be used as radiotracers for positron emission tomography (PET) imaging. This application allows for the visualization and quantification of specific targets in vivo, enabling the study of various physiological and pathological processes. [, , , , ]
Future Directions
  • Optimization of existing lead compounds: Further structural modifications can improve their potency, selectivity, pharmacokinetic properties, and safety profiles. [, , , ]
  • Exploration of novel therapeutic targets: Identifying new target proteins or pathways that are susceptible to modulation by these compounds could lead to the development of new therapies for a broader range of diseases. []
  • Development of companion diagnostics: Utilizing radiolabeled versions of these compounds for PET imaging could aid in patient stratification, treatment monitoring, and personalized medicine approaches. []
  • Investigation of drug-drug interactions: Understanding the metabolic pathways and potential for drug-drug interactions, particularly those involving CYP enzymes, is crucial for ensuring the safe and effective use of these compounds in clinical settings. [, , ]

SCH 66712

  • Compound Description: SCH 66712 (5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine) is a substituted imidazole compound identified as a mechanism-based inactivator (MBI) of both CYP2D6 and CYP3A4. () () It displays Type I binding to CYP3A4 and forms a 1:1 binding stoichiometry with both CYP2D6 and CYP3A4. ()
  • Relevance: SCH 66712 shares a substituted imidazole ring and a piperazine ring with the target compound, 1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazine. The presence of planar aromatic groups and basic nitrogens in both structures suggests their potential interaction with CYP enzymes. ()

EMTPP

  • Compound Description: EMTPP (1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)-methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine) is another substituted imidazole acting as a mechanism-based inactivator of both CYP2D6 and CYP3A4. () () Similar to SCH 66712, EMTPP exhibits a 1:1 binding stoichiometry with CYP3A4.
  • Relevance: The core structure of EMTPP, containing a substituted imidazole ring and a piperazine ring, closely resembles 1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazine. The presence of these common structural elements suggests that EMTPP could provide insights into the binding interactions and potential metabolic pathways of the target compound.

Cimbi-712 & Cimbi-717

  • Compound Description: Cimbi-712 (3-{4-[4-(4-methylphenyl)piperazine-1-yl]butyl}p-1,3-dihydro-2H-indol-2-one) and Cimbi-717 (3-{4-[4-(3-methoxyphenyl)piperazine-1-yl]butyl}-1,3-dihydro-2H-indol-2-one) are investigated as potential PET radioligands for serotonin 5-HT7 receptors. Both compounds exhibit high brain uptake and specific binding to 5-HT7 receptors in preclinical studies.

[18F]DASA-23

  • Compound Description: [18F]DASA-23 (1-((2-fluoro-6-[18F]fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine) is a radiotracer developed for measuring the expression of pyruvate kinase M2 (PKM2) using PET imaging. () () Studies demonstrate its ability to detect changes in metabolism in response to anti-glioblastoma therapies.

Properties

CAS Number

1396843-09-6

Product Name

1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazine

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-(2-imidazol-1-ylethyl)piperazine

Molecular Formula

C16H21FN4O3S

Molecular Weight

368.43

InChI

InChI=1S/C16H21FN4O3S/c1-24-15-3-2-14(17)12-16(15)25(22,23)21-10-8-19(9-11-21)6-7-20-5-4-18-13-20/h2-5,12-13H,6-11H2,1H3

InChI Key

SOTBDBXRAUAXLV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)CCN3C=CN=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.